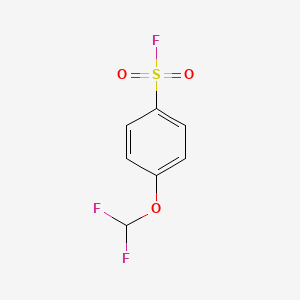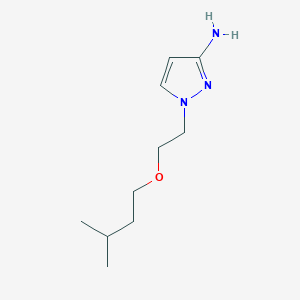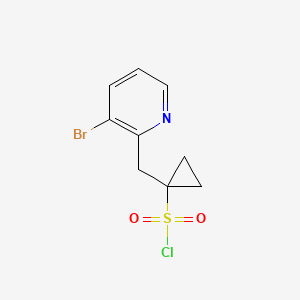
1-((3-Bromopyridin-2-yl)methyl)cyclopropane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((3-Bromopyridin-2-yl)methyl)cyclopropane-1-sulfonyl chloride is a chemical compound that features a cyclopropane ring, a bromopyridine moiety, and a sulfonyl chloride group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Bromopyridin-2-yl)methyl)cyclopropane-1-sulfonyl chloride typically involves the reaction of 3-bromopyridine with cyclopropane-1-sulfonyl chloride under specific conditions. The reaction may require the use of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a controlled temperature to ensure optimal yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yield and purity on an industrial scale.
化学反应分析
Types of Reactions
1-((3-Bromopyridin-2-yl)methyl)cyclopropane-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Coupling Reactions: The bromopyridine moiety can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and bases like triethylamine. The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.
Coupling Reactions: Reagents include palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
科学研究应用
1-((3-Bromopyridin-2-yl)methyl)cyclopropane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Chemical Biology: Utilized in the study of enzyme mechanisms and protein-ligand interactions.
作用机制
The mechanism of action of 1-((3-Bromopyridin-2-yl)methyl)cyclopropane-1-sulfonyl chloride involves its reactivity with nucleophiles and its ability to participate in coupling reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. The bromopyridine moiety allows for further functionalization through coupling reactions, enabling the synthesis of diverse chemical entities .
相似化合物的比较
Similar Compounds
- 1-((3-Bromopyridin-2-yl)methyl)cyclopropane-1-carbonitrile
- 1-((3-Bromopyridin-2-yl)methyl)cyclopropane-1-carbaldehyde
Uniqueness
1-((3-Bromopyridin-2-yl)methyl)cyclopropane-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This distinguishes it from similar compounds that may lack this functional group and, consequently, have different reactivity profiles and applications .
属性
分子式 |
C9H9BrClNO2S |
|---|---|
分子量 |
310.60 g/mol |
IUPAC 名称 |
1-[(3-bromopyridin-2-yl)methyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H9BrClNO2S/c10-7-2-1-5-12-8(7)6-9(3-4-9)15(11,13)14/h1-2,5H,3-4,6H2 |
InChI 键 |
ILUWBXJYRNNCED-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CC2=C(C=CC=N2)Br)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine](/img/structure/B15325532.png)
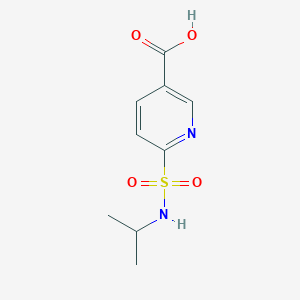


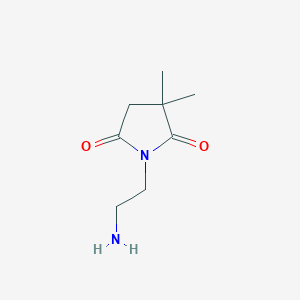
![2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}aceticacid](/img/structure/B15325557.png)
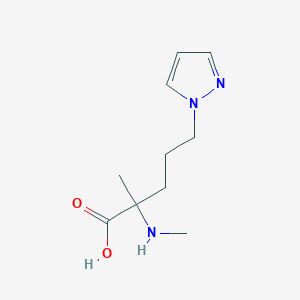
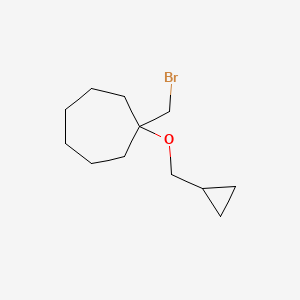
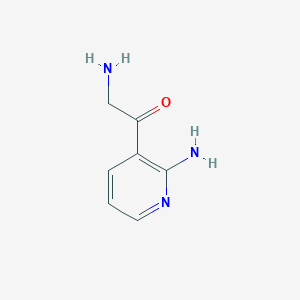
![1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B15325579.png)
